molecular formula C11H14N8O4 B10841610 2-azido-N6-methyl-9-(beta-D-ribofuranosyl)adenine

2-azido-N6-methyl-9-(beta-D-ribofuranosyl)adenine

Cat. No.: B10841610
M. Wt: 322.28 g/mol
InChI Key: CAQREKOGAXNCLL-KQYNXXCUSA-N
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Description

2-azido-N6-methyl-9-(beta-D-ribofuranosyl)adenine is a modified nucleoside derivative. This compound is of significant interest due to its unique structural features and potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of the azido group and the ribofuranosyl moiety makes it a versatile molecule for various biochemical and synthetic applications.

Preparation Methods

The synthesis of 2-azido-N6-methyl-9-(beta-D-ribofuranosyl)adenine typically involves the modification of nucleosides. One common method includes the direct azido modification of the C6-position by treating 6-chloro derivatives of adenosine or guanosine with lithium or sodium azide . This reaction is carried out under controlled conditions to ensure the selective introduction of the azido group. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-azido-N6-methyl-9-(beta-D-ribofuranosyl)adenine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and alkynes for click chemistry. The major products formed from these reactions are nitro derivatives, amino derivatives, and triazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-azido-N6-methyl-9-(beta-D-ribofuranosyl)adenine involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid functions. The azido group can participate in click chemistry reactions, allowing for the selective labeling and modification of nucleic acids. This compound can also inhibit enzymes involved in nucleic acid synthesis, leading to the disruption of cellular processes .

Comparison with Similar Compounds

Similar compounds to 2-azido-N6-methyl-9-(beta-D-ribofuranosyl)adenine include other azido-modified nucleosides such as:

These compounds share the azido modification but differ in the position and number of azido groups. The uniqueness of this compound lies in its specific structural configuration, which provides distinct reactivity and applications in scientific research.

Properties

Molecular Formula

C11H14N8O4

Molecular Weight

322.28 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-[2-azido-6-(methylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C11H14N8O4/c1-13-8-5-9(16-11(15-8)17-18-12)19(3-14-5)10-7(22)6(21)4(2-20)23-10/h3-4,6-7,10,20-22H,2H2,1H3,(H,13,15,16)/t4-,6-,7-,10-/m1/s1

InChI Key

CAQREKOGAXNCLL-KQYNXXCUSA-N

Isomeric SMILES

CNC1=C2C(=NC(=N1)N=[N+]=[N-])N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O

Canonical SMILES

CNC1=C2C(=NC(=N1)N=[N+]=[N-])N(C=N2)C3C(C(C(O3)CO)O)O

Origin of Product

United States

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